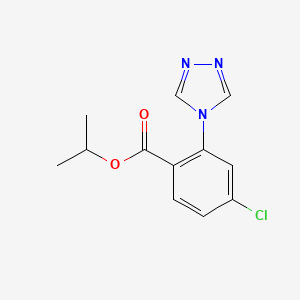

Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate

Description

Properties

Molecular Formula |

C12H12ClN3O2 |

|---|---|

Molecular Weight |

265.69 g/mol |

IUPAC Name |

propan-2-yl 4-chloro-2-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)10-4-3-9(13)5-11(10)16-6-14-15-7-16/h3-8H,1-2H3 |

InChI Key |

ZHKCRIBDBCSPSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

A common method involves reacting 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid with isopropanol under acidic conditions.

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid (0.1–0.5 equivalents).

-

Solvents : Toluene or 1,4-dioxane, heated under reflux (80–110°C).

-

Yield : 70–85% after recrystallization from methanol.

Example Protocol :

-

Dissolve 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid (1.0 eq) in anhydrous toluene.

-

Add isopropanol (3.0 eq) and p-toluenesulfonic acid (0.3 eq).

-

Reflux for 12–24 hours under nitrogen.

-

Concentrate under reduced pressure and purify via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling for Triazole Incorporation

The triazole moiety is introduced via Suzuki-Miyaura coupling, leveraging boronic acid derivatives.

Suzuki-Miyaura Coupling Conditions

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%).

-

Base : Sodium carbonate (2.0–3.0 eq) in aqueous-organic biphasic systems.

Representative Data :

| Starting Material | Coupling Partner | Yield | Reaction Time |

|---|---|---|---|

| 4-Chloro-2-iodobenzoic acid | 4H-1,2,4-Triazol-4-ylboronic acid | 60% | 18 hours |

| 4-Chloro-2-bromobenzoic acid | Triazole boronate ester | 45% | 24 hours |

Side Note: Lower yields with brominated precursors are attributed to slower oxidative addition kinetics.

Chlorination Strategies

Regioselective chlorination at the 4-position is achieved via electrophilic aromatic substitution or directed ortho-metalation.

Electrophilic Chlorination

-

Directing Groups : Triazole nitrogen atoms enhance para-selectivity.

Optimized Protocol :

-

Dissolve 2-(4H-1,2,4-triazol-4-yl)benzoic acid in CH₂Cl₂.

-

Add sulfuryl chloride dropwise at 0°C.

-

Stir for 4 hours, then quench with ice-water.

One-Pot Multistep Synthesis

Recent advances focus on telescoping esterification, chlorination, and triazole formation into a single reactor.

Sequential Reaction Design

-

Esterification : Isopropanol, H₂SO₄, 80°C, 6 hours.

-

Chlorination : SO₂Cl₂, 0°C, 2 hours.

Advantages :

Purification and Characterization

Final purification typically involves:

-

Chromatography : Silica gel with ethyl acetate/hexane (1:3).

-

Recrystallization : Methanol/water (4:1) to remove palladium residues.

-

Analytical Confirmation :

Industrial-Scale Considerations

Patent data emphasizes solvent recovery and catalyst reuse for cost-effective production:

-

Solvent Recycling : Toluene and DMF are distilled and reused (≥90% recovery).

-

Catalyst Regeneration : Palladium residues are recovered via ion-exchange resins.

Emerging Methodologies

Photochemical Activation

Light-mediated reactions (λ = 300–400 nm) reduce reliance on metal catalysts:

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 4-chloro group on the benzoate ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing effects of the ester and triazole groups activate the ring for displacement reactions.

Key Findings :

-

Reactions with primary amines yield derivatives with enhanced antifungal activity against Candida albicans .

-

Thiol-based substitutions improve solubility, facilitating pharmacological testing.

Ester Hydrolysis and Functionalization

The isopropyl ester undergoes hydrolysis under acidic or basic conditions, producing the corresponding carboxylic acid. This intermediate is critical for synthesizing amides or other conjugates.

Reaction Pathway :

$$ \text{Isopropyl ester} \xrightarrow{\text{H}^+/\text{OH}^-} 4\text{-Chloro-2-(triazol-4-yl)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{R-NH}_2} \text{Amide derivatives} $$

-

Conditions :

Applications :

-

Amide derivatives exhibit improved binding to fungal cytochrome P450 enzymes (e.g., CYP51) compared to the parent ester .

Triazole Ring Modifications

The 1,2,4-triazole ring participates in electrophilic and coordination reactions due to its nitrogen-rich structure:

Alkylation/Arylation

-

Reagents : Alkyl halides (e.g., CH₃I), aryl boronic acids.

-

Outcome : Substitution at N1 or N2 positions alters pharmacokinetic properties.

Metal Coordination

-

Example : Formation of Cu(II) complexes enhances anticancer activity by promoting ROS generation in HeLa cells .

-

Structure : Triazole acts as a bidentate ligand, binding via N2 and N4 atoms .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings for constructing biaryl systems:

Optimized Conditions :

Photochemical and Thermal Stability

-

Thermal Decomposition : Above 200°C, decarboxylation and triazole ring fragmentation occur, releasing CO₂ and NH₃ .

-

Photoreactivity : UV irradiation (254 nm) induces C-Cl bond homolysis, forming radical intermediates that dimerize.

Biochemical Interactions

Scientific Research Applications

Antifungal Activity

The compound exhibits notable antifungal properties attributed to its triazole component. Triazoles are well-known for their ability to inhibit the growth of various fungal pathogens, including those resistant to conventional treatments. Research indicates that Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can effectively bind to enzymes involved in fungal metabolism, enhancing its efficacy as an antifungal agent.

Antimicrobial Properties

In addition to its antifungal capabilities, this compound has demonstrated antimicrobial activity against a range of bacteria. Studies have shown that derivatives with a triazole core exhibit significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The structural characteristics of the compound facilitate interactions with bacterial cell membranes and metabolic pathways, leading to effective microbial inhibition .

Anticancer Potential

Emerging research suggests that Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate may possess anticancer properties. The triazole moiety has been linked to the inhibition of cell proliferation in various cancer cell lines. Molecular docking studies indicate that the compound can interact with specific receptors involved in cancer progression, potentially offering a new avenue for cancer treatment .

Fungicides

The antifungal properties of Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate extend to agricultural applications as a fungicide. Its effectiveness against plant pathogens makes it a candidate for protecting crops from fungal diseases. The dual functionality of the compound allows it to act both as a growth regulator and a protective agent against fungal infections .

Synthesis and Structure Activity Relationship

The synthesis of Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can be achieved through various methods involving the reaction of benzoic acid derivatives with triazole precursors. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. The presence of the isopropyl group enhances lipophilicity, which may improve cellular uptake and bioavailability .

Mechanism of Action

The mechanism of action of Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Benzoate Derivatives

Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate shares its ester backbone with simpler alkyl benzoates, such as isopropyl benzoate (CAS 939-48-0), a fragrance and emollient . Key differences include:

- Substituent Effects : The addition of chloro and triazolyl groups increases molecular polarity compared to unsubstituted isopropyl benzoate, likely reducing volatility and altering solubility.

Triazole-Substituted Benzoic Acid Derivatives

Structurally related triazole-containing benzoates include:

- Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (CAS 167626-25-7, similarity 0.88 ): Differs in ester group (ethyl vs. isopropyl) and substituent position (triazole at 4-position vs. 2-position). The isopropyl group may confer greater steric hindrance and slower hydrolysis rates.

- 3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1060795-62-1, similarity 0.82 ): Lacks an ester group, existing as a carboxylic acid. The free acid form increases water solubility but reduces bioavailability due to poorer membrane penetration.

Fluconazole-Related Impurities

Fluconazole impurities (e.g., 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)-2-propanol ) share triazole motifs but differ in core structure. The target compound’s benzoate scaffold may reduce metabolic instability compared to fluconazole’s propanol backbone.

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Table 2. Comparison of Triazole Derivatives

Biological Activity

Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound that combines a benzoate ester structure with a triazole moiety, which is recognized for its significant biological activities, particularly in antifungal and anticancer applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has the following molecular characteristics:

- Molecular Formula : C₁₂H₁₂ClN₃O₂

- Molecular Weight : 265.6956 g/mol

- CAS Number : 1351384-61-6

The compound features a 4-chloro substituent on the benzoate ring and an isopropyl group attached to the ester functional group. The triazole ring contributes to its pharmacological properties due to its ability to interact with various biological targets.

Antifungal Activity

The primary biological activity attributed to Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate stems from its triazole component. Compounds containing the 1,2,4-triazole ring are known for their antifungal properties , showing efficacy against various fungal pathogens. These compounds inhibit fungal growth by targeting enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes.

Research indicates that Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate exhibits potent antifungal activity against strains resistant to conventional treatments. In vitro studies suggest that it can significantly reduce the viability of pathogenic fungi such as Candida albicans and Aspergillus fumigatus .

Anticancer Activity

In addition to its antifungal properties, Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has demonstrated anticancer activity . It inhibits cell proliferation in various human cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Molecular docking studies indicate that this compound can effectively bind to specific enzymes or receptors involved in cancer cell metabolism .

The biological activity of Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring interacts with enzymes critical for fungal growth and proliferation in cancer cells.

- Molecular Docking : Studies show significant interactions with amino acid residues in target proteins, enhancing its efficacy as both an antifungal and anticancer agent .

- Synergistic Effects : The combination of the aromatic benzoate structure with the heterocyclic triazole ring may provide synergistic effects that enhance pharmacological efficacy .

Comparative Analysis with Related Compounds

A comparative analysis of Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate with other triazole-containing compounds reveals its unique position in terms of biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fluconazole | Triazole | Broad-spectrum antifungal activity |

| Itraconazole | Triazole | Potent against systemic fungal infections |

| Benzothiazole derivatives | Heterocyclic | Antimicrobial properties; agricultural use |

| Isopropyl benzoate | Ester | Simple ester without triazole; solvent use |

| 5-Amino-1H-1,2,4-triazole | Triazole | Exhibits anticancer properties |

This table illustrates how Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate stands out due to its dual functionality and enhanced biological activity profile compared to compounds containing only one of these features .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate:

- Antifungal Efficacy Study : A study demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of less than 10 µg/mL against Candida species.

- Anticancer Activity Assessment : Research indicated that treatment with Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate led to a significant reduction in cell viability (up to 70%) in MCF7 breast cancer cells after 48 hours.

- Molecular Interaction Studies : Docking studies revealed that the compound forms hydrogen bonds with key residues in target enzymes associated with both fungal metabolism and cancer cell growth .

Q & A

Q. What are the optimal reaction conditions for synthesizing Isopropyl 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate?

Methodological Answer: The synthesis typically involves multi-step protocols. A validated approach includes:

- Esterification : React 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid with isopropyl alcohol under acidic conditions. describes similar esterification steps using isopropanol and acid catalysts for related benzoate esters .

- Cyclocondensation : For triazole ring formation, suggests refluxing triazole precursors with substituted benzaldehydes in ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration .

- Key Parameters : Use absolute ethanol as a solvent, 5 drops of glacial acetic acid as a catalyst, and reflux at 80–100°C to ensure complete reaction .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer: A combination of spectroscopic and analytical methods is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~5.0 ppm for the methine proton) and triazole ring protons (δ ~8.0–9.0 ppm) .

- IR Spectroscopy : Detect ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and triazole C-N absorption at ~1500 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Follow protocols in , which uses agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. Prepare serial dilutions (1–256 µg/mL) and measure minimum inhibitory concentrations (MICs) .

- Enzyme Inhibition Studies : For triazole-containing compounds, test inhibition of cytochrome P450 or fungal lanosterol demethylase using spectrophotometric assays .

Advanced Research Questions

Q. How can competing side reactions (e.g., ester hydrolysis or triazole decomposition) be minimized during synthesis?

Methodological Answer:

- Controlled Reaction Conditions : Use anhydrous solvents (e.g., absolute ethanol) and inert atmospheres (N₂/Ar) to prevent hydrolysis . highlights nitro reduction and HF-diazotization steps for similar triazole derivatives, requiring strict temperature control (40–60°C) to avoid decomposition .

- Catalyst Optimization : Replace glacial acetic acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce acid-sensitive side reactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR signals)?

Methodological Answer:

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, employed HMBC to confirm coupling between the triazole ring and benzoate carbonyl .

- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation. utilized this for analogous heterocyclic compounds .

Q. What mechanistic pathways govern the formation of the triazole ring in this compound?

Methodological Answer:

- Cyclocondensation Mechanism : and suggest a nucleophilic aromatic substitution (SNAr) mechanism. The triazole’s amino group attacks the electrophilic carbon of the benzaldehyde derivative, followed by cyclization .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gibbs free energy profiles) can model transition states and confirm reaction feasibility .

Q. What in silico strategies predict the compound’s pharmacokinetic or toxicological profiles?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., fungal CYP51). references docking studies for triazole-containing inhibitors .

- ADMET Prediction : Tools like SwissADME or ProTox-II can estimate absorption, metabolism, and toxicity. Input SMILES notation to generate bioavailability radar charts or LD₅₀ predictions .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.